molecular formula C9H15N B15076912 2,2,4,6-Tetramethyl-1,2-dihydropyridine CAS No. 32022-06-3

2,2,4,6-Tetramethyl-1,2-dihydropyridine

Cat. No.: B15076912
CAS No.: 32022-06-3
M. Wt: 137.22 g/mol
InChI Key: DIYCBAPGHKJRBJ-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-1,2-dihydropyridine is an organic compound with the molecular formula C9H15N It is a derivative of pyridine, characterized by the presence of four methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetramethyl-1,2-dihydropyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable precursors in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6-Tetramethyl-1,2-dihydropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,2,4,6-Tetramethyl-1,2-dihydropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,4,6-Tetramethyl-1,2-dihydropyridine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Another derivative of pyridine with similar structural features.

    2,4,6-Trimethylpyridine: A related compound with three methyl groups attached to the pyridine ring.

Uniqueness: 2,2,4,6-Tetramethyl-1,2-dihydropyridine is unique due to its specific arrangement of methyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

32022-06-3

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2,2,4,6-tetramethyl-1H-pyridine

InChI

InChI=1S/C9H15N/c1-7-5-8(2)10-9(3,4)6-7/h5-6,10H,1-4H3

InChI Key

DIYCBAPGHKJRBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(N1)(C)C)C

Origin of Product

United States

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